Thiarubrine A

Description

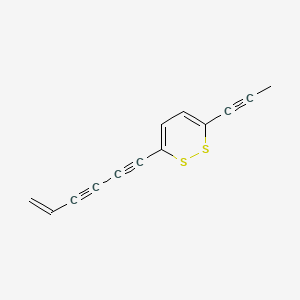

Structure

3D Structure

Properties

CAS No. |

63543-09-9 |

|---|---|

Molecular Formula |

C13H8S2 |

Molecular Weight |

228.3 g/mol |

IUPAC Name |

3-hex-5-en-1,3-diynyl-6-prop-1-ynyldithiine |

InChI |

InChI=1S/C13H8S2/c1-3-5-6-7-9-13-11-10-12(8-4-2)14-15-13/h3,10-11H,1H2,2H3 |

InChI Key |

XZHCLKKXXPKULI-UHFFFAOYSA-N |

SMILES |

CC#CC1=CC=C(SS1)C#CC#CC=C |

Canonical SMILES |

CC#CC1=CC=C(SS1)C#CC#CC=C |

Other CAS No. |

63543-09-9 |

Synonyms |

1-(2-methyleth-1-yn)-4-(hex-1,3-diyn-5-ene)-2,3-dithiacyclohex-1,3-diene thiarubrine A |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery, Isolation, and Biological Significance of Thiarubrine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiarubrine A, a striking red sulfur-containing polyine, stands as a testament to the chemical intricacies of the plant kingdom. First isolated from the roots of various species within the Asteraceae family, this natural product has garnered significant attention for its potent and broad-spectrum biological activities. This technical guide provides an in-depth exploration of the discovery and isolation of this compound, presenting detailed experimental protocols, quantitative biological data, and a visualization of its key chemical pathways. Of particular note is its photoactivity; its bioactivity is often dramatically enhanced by the presence of light, a characteristic that opens avenues for novel therapeutic applications. This document serves as a comprehensive resource for researchers seeking to understand and harness the potential of this unique phytochemical.

Discovery and Natural Occurrence

This compound was first identified in the roots of plants belonging to the Asteraceae family, notably in species such as Chaenactis douglasii, Ambrosia artemisiifolia (common ragweed), and various Aspilia species.[1][2][3] Its presence in the roots of these plants suggests a role in defense against soil-borne pathogens and herbivores. The striking red color of this compound has facilitated its visual identification in plant tissues.

Biological Activities

This compound exhibits a remarkable range of biological activities, including potent antifungal, antibiotic, antiviral, and cytotoxic properties. A key feature of its activity is its photosensitivity, where its potency is significantly increased upon exposure to light, particularly UVA radiation.

Quantitative Bioactivity Data

The following tables summarize the reported biological activities of this compound against various organisms and cell lines.

| Table 1: Antifungal Activity of this compound | |

| Organism | Minimum Inhibitory Concentration (MIC) |

| Candida albicans | Comparable to Amphotericin B[1] |

| Aspergillus fumigatus | Comparable to Amphotericin B[1] |

| Table 2: Antibacterial and Nematicidal Activity of this compound | |

| Organism | Activity |

| Escherichia coli | Cytotoxic activity observed[1] |

| Bacillus subtilis | Cytotoxic activity observed[1] |

| Mycobacterium sp. | Cytotoxic activity observed[1] |

| Coenorhabditis elegans | Cytotoxic activity observed[1] |

| Table 3: Antiviral Activity of this compound | |

| Virus | Activity |

| Membrane-containing viruses | Photoactive, activity enhanced with UV-A light[1] |

| Table 4: Cytotoxic Activity of this compound | |

| Cell Line | Activity |

| Mouse cells | Moderately sensitive in the presence of UV-A, less sensitive in the dark[1] |

Experimental Protocols

Extraction of this compound from Ambrosia artemisiifolia Roots

This protocol describes a common method for the extraction of a crude mixture containing this compound.

Materials:

-

Dried roots of Ambrosia artemisiifolia

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Ultrasonic bath

-

Rotary evaporator

-

Separatory funnel

-

Filter paper and funnel

Procedure:

-

Air-dry and grind the roots of Ambrosia artemisiifolia to a fine powder.

-

Extract the ground root material (e.g., 1.35 kg) with methanol (e.g., 8 L) in an ultrasonic bath at room temperature.[4]

-

Filter the extract to remove solid plant material.

-

Concentrate the methanol extract under reduced pressure using a rotary evaporator.

-

Dilute the concentrated extract with water and perform a liquid-liquid extraction with ethyl acetate.[4]

-

Separate the ethyl acetate phase, which now contains this compound and other lipophilic compounds.

-

Evaporate the ethyl acetate to yield the crude extract.

Purification by Silica Gel Column Chromatography

Further purification of this compound from the crude extract can be achieved using silica gel column chromatography.

Materials:

-

Crude this compound extract

-

Silica gel 60

-

Hexane

-

Other organic solvents for gradient elution (e.g., chloroform, methanol)

-

Chromatography column

-

Fraction collector

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with a solvent system of increasing polarity. For example, a gradient of n-hexane, chloroform, and methanol can be used.[4]

-

This compound, being a colored compound, will appear as a distinct red band. Collect the fractions containing the red band.

-

Monitor the separation using thin-layer chromatography (TLC).

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

HPLC Analysis

The purity of the isolated this compound can be assessed by High-Performance Liquid Chromatography (HPLC).

Typical HPLC System:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of methanol and water is commonly used.

-

Detector: UV-Vis detector, monitoring at a wavelength where this compound has a strong absorbance (e.g., around 490 nm).

Spectroscopic Characterization

The structure of this compound is confirmed using various spectroscopic techniques.

-

UV-Vis Spectroscopy: this compound exhibits characteristic absorption maxima in the UV-visible region, with a long-wavelength absorption band around 490 nm, which is responsible for its red color.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of alkyl, alkenyl, and alkynyl functional groups.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.[2]

Chemical Pathways and Mechanisms

Photochemical Conversion to Thiophene A

Upon exposure to UV or visible light, this compound undergoes a photochemical conversion to the corresponding thiophene, Thiophene A.[5] This process involves the extrusion of a sulfur atom and is believed to proceed through a short-lived dithiabicyclo[3.1.0]hexene intermediate.[6]

Caption: Photochemical conversion of this compound to Thiophene A.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is thought to proceed from the fatty acid, linoleic acid.[7] The proposed pathway involves a series of desaturation and chain-shortening reactions.

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This compound remains a fascinating and promising natural product for the field of drug discovery and development. Its potent, light-activated biological activities offer a unique mechanism of action that could be exploited for targeted therapies. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further explore the chemical and biological properties of this remarkable molecule. Future research may focus on elucidating the precise mechanisms of its bioactivity, optimizing its synthesis, and developing analogs with enhanced therapeutic potential.

References

- 1. WO1991009027A1 - Thiarubrine antifungal and antibiotic agents - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 5. The complex nature of the mechanism of toxicity of antibiotic dithiacyclohexadiene polyines (thiarubrines) from the asteraceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

Thiarubrine A: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiarubrine A is a sulfur-containing polyine, a class of natural products characterized by a dithiacyclohexadiene ring system and a chain of conjugated carbon-carbon triple and double bonds. This compound has garnered significant interest within the scientific community due to its potent antibiotic, antifungal, and nematicidal properties.[1][2][3][4][5] Its distinctive red color and unique biological activity make it a promising candidate for further investigation in drug development.[6][7] This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and the experimental protocols for its extraction and isolation.

Natural Sources of this compound

This compound is primarily found in various species within the Asteraceae (sunflower) family.[2][6][7][8] It is often localized in the roots of these plants, although it has been detected in other plant parts as well.[1][9]

Table 1: Natural Sources and Localization of this compound

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Ambrosia chamissonis (Beach Ragweed) | Asteraceae | Roots | [1] |

| Ambrosia artemisiifolia (Common Ragweed) | Asteraceae | Roots | [6][7][9] |

| Aspilia mossambicensis | Asteraceae | Leaves | [8] |

| Aspilia pluriseta | Asteraceae | Leaves | [8] |

| Chaenactis douglasii (Douglas's Pincushion) | Asteraceae | Roots | [4] |

| Rudbeckia hirta (Black-eyed Susan) | Asteraceae | Roots | [4] |

The presence of this compound in the leaves of Aspilia species is particularly noteworthy due to the observation of self-medication behavior in wild chimpanzees, who consume the leaves to combat intestinal parasites.[2][3][8]

Biosynthesis of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated. However, based on the biosynthesis of other polyynes and sulfur-containing natural products, a putative pathway can be proposed. The biosynthesis of such complex natural products often involves a series of enzymatic reactions, including desaturases, acetylenases, and sulfur-transferring enzymes.

While the specific enzymes involved in this compound biosynthesis are yet to be identified, the general pathway for polyine biosynthesis originates from fatty acids. A series of desaturation and acetylenation reactions would form the characteristic polyine chain. The incorporation of sulfur to form the dithiacyclohexadiene ring is a key step, likely involving sulfur-donating molecules like cysteine and specialized enzymes.

Below is a conceptual diagram illustrating a plausible biosynthetic pathway for this compound.

Caption: A conceptual diagram of the putative biosynthetic pathway of this compound.

Experimental Protocols

The following protocol is a generalized procedure based on methodologies reported in the literature for the extraction and isolation of this compound.[6][7][9]

1. Plant Material Preparation:

- Collect fresh roots of Ambrosia artemisiifolia.

- Wash the roots thoroughly with water to remove soil and debris.

- Air-dry the roots at room temperature or in a well-ventilated area, protected from direct sunlight.

- Grind the dried roots into a fine powder using a blender or a mill.

2. Extraction:

- Weigh the powdered root material.

- Perform a solid-liquid extraction using methanol. A common ratio is 1:10 (w/v) of root powder to methanol.

- Stir the mixture at room temperature for several hours or sonicate in an ultrasonic bath.

- Filter the mixture to separate the methanol extract from the solid plant material.

- Concentrate the methanol extract under reduced pressure using a rotary evaporator.

3. Purification:

- The crude extract can be further purified using chromatographic techniques.

- Vacuum Liquid Chromatography (VLC): The concentrated extract can be subjected to VLC on silica gel using a gradient of solvents with increasing polarity, such as n-hexane, chloroform, and methanol.[9]

- High-Performance Liquid Chromatography (HPLC): Fractions containing this compound can be further purified by reversed-phase HPLC. A typical mobile phase could be a gradient of acetonitrile and water.

The following diagram illustrates the general workflow for the extraction and isolation of this compound.

Caption: A generalized workflow for the extraction and isolation of this compound.

The isolated this compound can be characterized using various spectroscopic techniques:

-

UV-Vis Spectroscopy: this compound exhibits a characteristic long-wavelength absorption band due to its extended conjugation and the dithiin ring.[6][7]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in this compound, such as alkynyl (C≡C) and alkyl (C-H) functionalities.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the detailed chemical structure of this compound.[6][7]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound.

Conclusion

This compound is a fascinating natural product with significant biological activities. Its presence in various members of the Asteraceae family, particularly in the roots, makes these plants valuable sources for its isolation. While the complete biosynthetic pathway remains an area of active research, the putative pathway provides a framework for understanding its formation in nature. The experimental protocols outlined in this guide offer a starting point for researchers interested in isolating and studying this promising compound. Further research into the biosynthesis and mechanism of action of this compound will undoubtedly open up new avenues for the development of novel therapeutic agents.

References

- 1. Thiarubrine production in roots and root cultures of Ambrosia chamissonis - UBC Library Open Collections [open.library.ubc.ca]

- 2. This compound, a bioactive constituent of Aspilia (Asteraceae) consumed by wild chimpanzees - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zoopharmacognosy - Wikipedia [en.wikipedia.org]

- 4. The complex nature of the mechanism of toxicity of antibiotic dithiacyclohexadiene polyines (thiarubrines) from the asteraceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibiotic properties of this compound, a naturally occurring dithiacyclohexadiene polyine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

The Biological Activity of Thiarubrine A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiarubrine A, a naturally occurring dithiacyclohexadiene polyine, has garnered significant interest within the scientific community for its diverse and potent biological activities. First isolated from the roots of the plant Chaenactis douglasii, this sulfur-containing compound exhibits a striking red color and a unique chemical structure that underpins its multifaceted pharmacological profile. This technical guide provides an in-depth exploration of the biological activities of this compound, with a focus on its antimicrobial, antiviral, and anticancer properties. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visualizations of its proposed mechanisms of action.

The bioactivity of this compound is notably complex, often exhibiting a dependency on light, particularly in the UVA spectrum, for potentiation of its effects. This light-mediated activity, coupled with its inherent cytotoxicity in the dark, presents a unique paradigm for potential therapeutic applications. This guide will delve into the nuances of its activity under different conditions and across various biological systems.

Antimicrobial Activity

This compound has demonstrated significant activity against a broad spectrum of microorganisms, including bacteria and fungi. Its mechanism of action is believed to involve the generation of reactive oxygen species (ROS) upon photoactivation, leading to cellular damage and death.

Quantitative Antimicrobial Data

The following table summarizes the available quantitative data on the antimicrobial activity of this compound. Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Microorganism | Condition | MIC (µg/mL) |

| Candida albicans | Dark | 1.0 |

| Candida albicans | Light (UVA) | 0.1 |

| Aspergillus fumigatus | Light (UVA) | 1.0 |

| Escherichia coli | Dark | 1.0 |

| Bacillus subtilis | Dark | 1.0 |

| Mycobacterium phlei | Dark | 1.0 |

| Staphylococcus albus | Light (UVA) | >1.0 (Phototoxic) |

| Streptococcus faecalis | Light (UVA) | >1.0 (Phototoxic) |

Note: The term "Phototoxic" indicates that the activity is observed only in the presence of light.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains can be determined using the broth microdilution method.

Materials:

-

96-well microtiter plates

-

Sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

This compound stock solution in a suitable solvent (e.g., DMSO)

-

Microplate reader

-

UVA light source (for photoactivation studies)

Procedure:

-

Preparation of this compound dilutions: A serial two-fold dilution of this compound is prepared in the microtiter plate using the appropriate growth medium. The final volume in each well is typically 100 µL.

-

Inoculation: Each well is inoculated with 100 µL of the standardized microbial suspension, resulting in a final volume of 200 µL and a 1:1 dilution of the compound.

-

Controls: Positive (microorganism and medium, no compound) and negative (medium only) controls are included on each plate.

-

Incubation:

-

Dark condition: Plates are incubated at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours in the dark.

-

Light condition: For photoactivation studies, plates are exposed to a controlled dose of UVA light before incubation in the dark for the remainder of the incubation period.

-

-

Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism, as observed by the naked eye or by measuring the optical density at 600 nm using a microplate reader.

Figure 1: Workflow for MIC determination using the broth microdilution method.

Antiviral Activity

This compound has shown promising antiviral activity, particularly against enveloped viruses. This activity is significantly enhanced by exposure to UVA light, suggesting a photodynamic mechanism of viral inactivation.

Quantitative Antiviral Data

The antiviral efficacy of this compound is typically quantified by its 50% effective concentration (EC50), which is the concentration of the compound that inhibits 50% of viral replication.

| Virus | Cell Line | Condition | EC50 (µM) |

| Human Immunodeficiency Virus (HIV-1) | MT-4 | Light (UVA) | ~1-5 |

| Human Immunodeficiency Virus (HIV-1) | MT-4 | Dark | >10 |

| Sindbis Virus | Vero | Light (UVA) | Not specified |

| Murine Cytomegalovirus (MCMV) | MEF | Light (UVA) | Not specified |

Experimental Protocol: Plaque Reduction Assay for Antiviral Efficacy

The plaque reduction assay is a standard method to determine the ability of a compound to inhibit viral replication.

Materials:

-

Confluent monolayer of susceptible host cells in multi-well plates (e.g., Vero cells for Sindbis virus)

-

Virus stock of known titer

-

This compound stock solution

-

Cell culture medium

-

Agarose or methylcellulose overlay

-

Crystal violet staining solution

-

UVA light source

Procedure:

-

Compound and Virus Preparation: Serial dilutions of this compound are prepared. The virus stock is diluted to a concentration that will produce a countable number of plaques.

-

Photo-inactivation (optional): To assess direct viral inactivation, the virus suspension is mixed with this compound and exposed to UVA light for a defined period.

-

Infection: The cell monolayers are infected with the virus (or the pre-treated virus-compound mixture).

-

Adsorption: The virus is allowed to adsorb to the cells for 1-2 hours at 37°C.

-

Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (containing agarose or methylcellulose) to restrict viral spread to adjacent cells. The overlay may contain different concentrations of this compound to assess inhibition of replication post-entry.

-

Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-5 days).

-

Staining and Plaque Counting: The overlay is removed, and the cell monolayer is stained with crystal violet to visualize the plaques (areas of dead or lysed cells). The number of plaques in each well is counted.

-

EC50 Calculation: The percentage of plaque reduction is calculated for each concentration of this compound compared to the virus control (no compound). The EC50 value is then determined from the dose-response curve.

Figure 2: Workflow for the plaque reduction assay to determine antiviral efficacy.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. While the exact mechanisms are still under investigation, it is hypothesized to involve the induction of apoptosis and cell cycle arrest, potentially through the generation of intracellular reactive oxygen species.

Quantitative Anticancer Data

The anticancer activity of this compound is typically expressed as the 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

| Cell Line | Cancer Type | IC50 (µM) |

| L1210 | Leukemia | ~1.5 |

| P388 | Leukemia | ~2.0 |

| HCT-116 | Colon Cancer | Not specified |

| MCF-7 | Breast Cancer | Not specified |

Note: Specific IC50 values for HCT-116 and MCF-7 are not consistently reported in the literature, but cytotoxic effects have been observed.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell lines

-

96-well cell culture plates

-

Cell culture medium

-

This compound stock solution

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT, and the plates are incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution to each well.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The percentage of cell viability is calculated for each concentration of this compound relative to the untreated control cells. The IC50 value is then determined from the resulting dose-response curve.

Figure 3: Workflow for the MTT cytotoxicity assay.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound are still being elucidated. However, a growing body of evidence points towards the generation of reactive oxygen species (ROS) as a central event, particularly upon photoactivation. This oxidative stress can trigger a cascade of downstream cellular events, including apoptosis and cell cycle arrest.

Proposed Mechanism of Action

Figure 4: Proposed general mechanism of action for this compound.

While direct evidence linking this compound to specific signaling pathways is limited, its ability to induce apoptosis suggests the involvement of key regulatory pathways. The following diagram illustrates a hypothetical model of how this compound-induced ROS might trigger apoptotic signaling.

Hypothetical Apoptotic Signaling Pathway

Figure 5: Hypothetical intrinsic apoptosis pathway induced by this compound.

Conclusion

This compound is a compelling natural product with a remarkable spectrum of biological activities. Its potent antimicrobial and antiviral properties, particularly its light-activated mechanisms, suggest potential applications in areas such as antimicrobial photodynamic therapy. Furthermore, its cytotoxic effects against cancer cells warrant further investigation into its potential as a chemotherapeutic agent.

This technical guide has provided a comprehensive overview of the current understanding of this compound's biological activities, including quantitative data and detailed experimental protocols. The elucidation of the specific signaling pathways modulated by this compound remains a key area for future research. A deeper understanding of its molecular targets and mechanisms of action will be crucial for the rational design and development of this compound-based therapeutics. The information presented herein aims to serve as a valuable resource to guide and stimulate further research in this exciting field.

Thiarubrine A: A Technical Guide to Light Activation and Phototoxicity

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Thiarubrine A is a naturally occurring dithiacyclohexadiene polyine, a type of sulfur-containing compound isolated from various plants in the Asteraceae family, such as the roots of Chaenactis douglasii and Ambrosia artemisiifolia.[1][2] These compounds are distinguished by their intense red color and significant biological activity, including potent antibiotic and antiviral properties.[1][3] The bioactivity of this compound is complex, exhibiting both light-independent and light-dependent toxicity.[1] Its photolabile nature makes it a compelling candidate for photodynamic therapy (PDT), a treatment modality that uses a photosensitizing agent, light, and oxygen to induce targeted cell death.[4][5] This technical guide provides an in-depth exploration of the photochemical activation of this compound, its mechanisms of phototoxicity, quantitative data, and the experimental protocols used for its evaluation.

Photochemical Activation of this compound

The phototoxicity of this compound is predicated on its ability to absorb light energy, which initiates a cascade of chemical and biological events. This activation process is multifaceted, involving both direct molecular transformation and the probable generation of reactive oxygen species (ROS).

Molecular Transformation

Upon exposure to visible or UV light, this compound undergoes a significant structural transformation.[6] The molecule absorbs light, with characteristic absorption peaks around 345 nm and 490 nm, leading to an excited state.[7] This energy drives the conversion of the dithiacyclohexadiene ring into highly reactive and short-lived 2,6-dithiabicyclo[3.1.0]hex-3-ene polyyne photointermediates, also known as photosulfides.[6] These intermediates are unstable, with those derived from this compound demonstrating a half-life of approximately 12.3 minutes at room temperature.[6] The process culminates in the desulfurization of these intermediates to form more stable thiophenes and elemental sulfur.[6] It is suggested that the transient photosulfides, or other molecules generated during this light-induced conversion, are responsible for a significant portion of its potent phototoxicity.[6]

Generation of Reactive Oxygen Species (ROS)

In addition to direct molecular changes, a primary mechanism of phototoxicity for most photosensitizers is the generation of ROS.[8][9] This process, known as photosensitization, typically occurs when the photosensitizer absorbs light and transitions to an excited triplet state.[10] From this long-lived state, it can transfer its energy to molecular oxygen (³O₂), converting it into the highly reactive singlet oxygen (¹O₂), a key mediator of cellular damage in Type II photodynamic reactions.[9][10] Alternatively, the excited photosensitizer can react directly with biological substrates to produce other ROS like superoxide and hydroxyl radicals in Type I reactions.[11] While the direct conversion to thiophenes is a well-documented pathway for this compound, the generation of ROS, particularly by the resulting thiophene products under UVA irradiation, is a highly probable concurrent mechanism contributing to its overall phototoxicity.[1]

Quantitative Analysis of Phototoxicity

The efficacy of a photosensitizer is determined by its photophysical properties and its biological effect at specific concentrations and light doses.

Table 1: Photophysical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₈S₂ | [12] |

| Molar Mass | ~228.3 g/mol | [12] |

| Absorption Maxima (λmax) | 345 nm, 490 nm | [7] |

| Photointermediate Half-life | 12.3 minutes (at room temp.) | [6] |

| Singlet Oxygen Quantum Yield (ΦΔ) | Data not available in cited literature | - |

Table 2: In Vitro Phototoxicity of this compound

| Organism/Cell Line | This compound Conc. | Light Conditions | Observed Effect | Reference |

| Candida albicans | Not specified | Visible light | 99% decrease in cell viability | [6] |

| Human Immunodeficiency Virus (HIV-1) | Micromolar concentrations | UVA radiation | Significant anti-HIV activity | [6] |

Cellular Mechanisms of Phototoxicity

Photoactivated this compound, either through its reactive intermediates or the generation of ROS, induces cell death primarily through apoptosis and necrosis.[13] ROS, particularly singlet oxygen, are indiscriminate oxidants that damage essential cellular components, including lipids (leading to membrane peroxidation), proteins (causing enzyme inactivation), and nucleic acids (resulting in DNA damage).[8] This widespread damage triggers cellular stress responses that converge on programmed cell death pathways.

The intrinsic (mitochondrial) pathway of apoptosis is a common outcome of photodynamic damage. Oxidative stress can lead to the permeabilization of the mitochondrial outer membrane, regulated by the Bcl-2 family of proteins.[14] This allows for the release of cytochrome c into the cytoplasm, which then complexes with Apaf-1 to activate caspase-9, the initiator caspase in this pathway. Caspase-9 subsequently activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates, leading to the characteristic morphological changes of cell death.[15]

Experimental Methodologies

Standardized protocols are essential for evaluating and comparing the phototoxic potential of compounds like this compound.

Protocol 1: In Vitro Phototoxicity Assessment

This protocol is adapted from established methods like the 3T3 Neutral Red Uptake (NRU) Phototoxicity Test to determine the cytotoxic and phototoxic potential of this compound.

Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., Balb/c 3T3 fibroblasts, HaCaT keratinocytes, or a target cancer cell line) in 96-well microplates and incubate for 24 hours to allow for cell attachment.

-

Compound Incubation: Prepare serial dilutions of this compound in appropriate cell culture medium. Replace the existing medium with the this compound solutions. Two parallel plates are prepared for each concentration.

-

Irradiation: One plate (the "+Irr" plate) is exposed to a non-cytotoxic dose of simulated solar light or a specific wavelength UVA light (e.g., 5-6 J/cm²). The second plate (the "-Irr" plate) is kept in the dark at room temperature for the same duration.

-

Post-Incubation: Following irradiation, the treatment medium is washed out and replaced with fresh medium. Both plates are incubated for another 24 hours.

-

Viability Assay (MTT/NRU): Cell viability is assessed using a standard colorimetric assay like MTT or Neutral Red Uptake.[16][17] The absorbance is measured using a plate reader.

-

Data Analysis: Cell viability is calculated relative to solvent controls for both irradiated and non-irradiated conditions. IC50 values are determined, and a Photo-Irritation Factor (PIF) is calculated to quantify phototoxicity.

Protocol 2: Measurement of Singlet Oxygen Quantum Yield (ΦΔ)

This protocol describes a relative method for determining the efficiency of singlet oxygen generation using a chemical quencher and a known standard.

Methodology:

-

Reagent Preparation: Prepare solutions of this compound, the singlet oxygen quencher 9,10-diphenylanthracene (DPA), and a reference photosensitizer with a known ΦΔ (e.g., Rose Bengal) in a suitable solvent (e.g., DMSO, Ethanol).[10][11] Adjust concentrations so the absorbance of the photosensitizer is equal at the irradiation wavelength.

-

Oxygen Saturation: Saturate the solutions with oxygen by bubbling O₂ gas for at least 30 minutes.

-

Irradiation: Irradiate the samples with a monochromatic light source corresponding to the absorption peak of the photosensitizers.

-

Spectrophotometric Monitoring: At regular time intervals, measure the UV-Vis absorption spectrum of the solution and monitor the decrease in the characteristic absorbance of DPA (around 393 nm) as it reacts with singlet oxygen.[11]

-

Calculation: Plot the change in DPA absorbance over time to determine the rate of reaction. The singlet oxygen quantum yield (ΦΔ) of this compound is calculated relative to the standard using the following equation: ΦΔ (sample) = ΦΔ (std) * (k_sample / k_std) * (I_std / I_sample) Where 'k' is the rate of DPA degradation and 'I' is the fraction of light absorbed by the photosensitizer.

Conclusion and Future Directions

This compound is a potent natural photosensitizer with a complex mechanism of action involving both direct photochemical transformation and, likely, the generation of reactive oxygen species. Its demonstrated efficacy against microbes and viruses upon light activation highlights its potential for development in photodynamic therapy.[6] However, a comprehensive understanding of its phototoxic profile is incomplete.

Future research should focus on several key areas:

-

Quantitative Photophysics: Precise determination of the singlet oxygen quantum yield (ΦΔ) is critical for mechanistic understanding and dosimetry.

-

Cellular Studies: Elucidation of the specific signaling pathways (apoptosis, necrosis, autophagy) triggered in different cell types (e.g., cancer vs. normal cells) is necessary.

-

In Vivo Efficacy: Preclinical studies in animal models are required to assess the therapeutic window, pharmacokinetics, and in vivo efficacy of this compound-mediated PDT.

By addressing these knowledge gaps, the full potential of this compound as a novel agent for light-based therapies can be realized, offering new avenues for the treatment of infections and malignancies.

References

- 1. The complex nature of the mechanism of toxicity of antibiotic dithiacyclohexadiene polyines (thiarubrines) from the asteraceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound, a bioactive constituent of Aspilia (Asteraceae) consumed by wild chimpanzees - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photodynamic therapy - Mayo Clinic [mayoclinic.org]

- 5. What is photodynamic therapy (PDT)? - Photofrin® [photofrin.com]

- 6. researchgate.net [researchgate.net]

- 7. frontiersin.org [frontiersin.org]

- 8. Phototoxicity: Its Mechanism and Animal Alternative Test Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. par.nsf.gov [par.nsf.gov]

- 11. par.nsf.gov [par.nsf.gov]

- 12. Thiarubrine C, (E)- | C13H10S2 | CID 6442699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Apoptotic and necrotic cell death induced by death domain receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-Cancer Properties of Theaflavins [mdpi.com]

- 15. Tetrandrine Enhances H2O2-Induced Apoptotic Cell Death Through Caspase-dependent Pathway in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 17. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Thiarubrine A: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic analysis of Thiarubrine A, a naturally occurring dithiacyclohexadiene polyine with significant biological activity. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural characterization and biological context.

Introduction

This compound is a sulfur-containing polyine first isolated from the roots of various plants in the Asteraceae family, such as Ambrosia artemisiifolia (common ragweed) and Chaenactis douglasii.[1][2] It is recognized for its distinctive red color and potent antimicrobial and cytotoxic properties.[1][3] Understanding the precise molecular structure through spectroscopic analysis is crucial for elucidating its mechanism of action and for the development of potential therapeutic applications. This guide summarizes the key spectroscopic data for this compound and outlines the experimental protocols for its analysis.

Spectroscopic Data

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound exhibits characteristic absorption maxima in the visible and ultraviolet regions, which are responsible for its red color. The long-wavelength absorption is indicative of the conjugated polyene and dithiin ring system.

| Solvent | λmax (nm) | Reference |

| Petroleum Ether | 490 | Rodriguez et al., 1985 |

| Methanol | 491 | Cos et al., 1998 |

Infrared (IR) Spectroscopy

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C≡C Stretch (Alkynyl) | 2260 - 2100 (weak to medium) |

| C-H Stretch (Alkenyl) | 3100 - 3010 (medium) |

| C=C Stretch (Alkenyl) | 1680 - 1620 (variable) |

| C-H Stretch (Alkyl) | 2950 - 2850 (medium to strong) |

Note: The C≡C stretching vibration in polyines can sometimes be weak or absent in the IR spectrum due to symmetry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Complete ¹H and ¹³C NMR assignments for this compound have been reported, providing a detailed map of its carbon and hydrogen framework. The following data were reported in CDCl₃.

¹H NMR Spectroscopic Data of this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 6.45 | d | 10.4 |

| H-4 | 6.95 | d | 10.4 |

| H-1' | 5.80 | dq | 10.8, 7.1 |

| H-2' | 6.25 | dq | 10.8, 1.5 |

| H-3' | 2.05 | d | 7.1 |

¹³C NMR Spectroscopic Data of this compound

| Carbon | Chemical Shift (δ) ppm |

| C-2 | 125.8 |

| C-3 | 129.5 |

| C-4 | 122.9 |

| C-5 | 138.2 |

| C-1' | 111.9 |

| C-2' | 145.2 |

| C-3' | 18.9 |

| C-1" | 75.8 |

| C-2" | 80.4 |

| C-3" | 65.9 |

| C-4" | 82.2 |

| C-5" | 4.2 |

Source: Macias et al., Journal of Natural Products, 2001.

Mass Spectrometry (MS)

Detailed mass spectral data for this compound is not extensively published. However, for polyynes, mass spectrometry is a crucial tool for determining the molecular weight and investigating fragmentation patterns, which can help confirm the structure. High-resolution mass spectrometry would provide the exact molecular formula.

Experimental Protocols

The following sections detail the general procedures for the isolation and spectroscopic analysis of this compound.

Isolation and Purification of this compound

This compound is typically isolated from the roots of Ambrosia artemisiifolia. The following is a generalized protocol:

-

Extraction: The dried and powdered root material is extracted with a suitable organic solvent, such as methanol or a mixture of methanol and dichloromethane, at room temperature.[2]

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to remove highly polar and non-polar impurities. A common system is partitioning between hexane and an aqueous methanol layer.

-

Chromatographic Purification: The enriched this compound fraction is further purified using chromatographic techniques.

-

Column Chromatography: Silica gel column chromatography is often used for initial purification, with a gradient of solvents such as hexane and ethyl acetate.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the preferred method for final purification to obtain high-purity this compound. A C18 column with a gradient of acetonitrile and water is typically employed.

-

Spectroscopic Analysis

For each spectroscopic technique, the purified this compound should be prepared as follows:

-

UV-Vis Spectroscopy: A dilute solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or hexane) is prepared in a quartz cuvette. The spectrum is recorded over a range of 200-800 nm.

-

IR Spectroscopy: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, or as a KBr pellet.

-

NMR Spectroscopy: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. ¹H, ¹³C, and 2D NMR (such as COSY and HMBC) experiments are performed.

-

Mass Spectrometry: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like LC-MS. High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is recommended for accurate mass determination.

Biological Activity and Potential Signaling Pathways

This compound exhibits a broad range of biological activities, most notably its antifungal, antibacterial, and cytotoxic effects.[1][3] The exact molecular mechanisms are still under investigation, but available evidence suggests the following potential pathways.

Antifungal Mechanism

The antifungal activity of many compounds involves the disruption of the fungal cell membrane, often by inhibiting the biosynthesis of ergosterol, a key component of the membrane. While not definitively proven for this compound, this is a plausible mechanism of action. Disruption of the cell membrane leads to increased permeability and ultimately cell death.

Cytotoxic Mechanism in Cancer Cells

The cytotoxic effects of many natural products against cancer cells are mediated through the induction of apoptosis (programmed cell death). This can occur via intrinsic or extrinsic pathways, often involving the activation of caspases, a family of cysteine proteases.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic analysis of this compound. The detailed NMR data, along with UV-Vis and IR information, serve as a benchmark for the identification and characterization of this potent natural product. Further research is warranted to fully elucidate its mass spectral fragmentation, complete its IR spectral assignment, and definitively map the signaling pathways responsible for its significant biological activities.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for rigorous, peer-reviewed experimental validation.

References

The Evolving Narrative of Chimpanzee Self-Medication: From Thiarubrine A to a Multifaceted Approach

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The study of zoopharmacognosy, or animal self-medication, in chimpanzees (Pan troglodytes) has long been a source of fascination and a potential avenue for novel drug discovery. A seminal hypothesis in this field centered on the consumption of Aspilia species and the purported role of the potent polyacetylene, Thiarubrine A, in combating parasitic infections. However, subsequent research has challenged this initial theory, revealing a more complex and nuanced picture of chimpanzee self-medicative behavior. This technical guide provides an in-depth analysis of the scientific journey, from the initial focus on this compound to the current understanding which emphasizes a mechanical-physical mechanism of parasite expulsion, complemented by the potential pharmacological activity of other bioactive compounds present in the consumed leaves. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the topic, including quantitative data, detailed experimental protocols, and visualizations of key processes.

Introduction: The Genesis of the this compound Hypothesis

The observation of wild chimpanzees engaging in unusual feeding behaviors, particularly the whole-leaf swallowing of certain plants, sparked the interest of primatologists and chemists alike. In the 1980s, a compelling hypothesis emerged linking the consumption of leaves from Aspilia mossambicensis and Aspilia rudis to the presence of this compound, a compound with known potent antibiotic, antifungal, and anthelmintic properties[1][2]. This led to the proposition that chimpanzees were intentionally selecting these plants to self-medicate against intestinal parasites, a classic example of zoopharmacognosy.

Re-evaluation of the this compound Hypothesis: A Paradigm Shift

Despite the initial excitement, subsequent and more rigorous chemical analyses of the Aspilia leaves actually consumed by chimpanzees failed to detect this compound.[3][4][5] While this potent compound was found in the roots of the plant, it was notably absent from the foliage that the chimpanzees were ingesting. This critical finding necessitated a re-evaluation of the primary mechanism behind the observed anti-parasitic effects of leaf-swallowing.

Further observations and analyses revealed that the leaves selected by chimpanzees for swallowing possess a rough, hairy texture. This led to the now widely accepted "mechanical expulsion" hypothesis, which posits that the unchewed, folded leaves physically trap and dislodge intestinal nematodes, such as Oesophagostomum stephanostomum, from the gut lining, leading to their expulsion in the feces.[1][6][7][8]

Quantitative Data on Aspilia Leaf Consumption and Phytochemical Composition

While the this compound hypothesis has been largely superseded, the targeted and non-nutritional consumption of Aspilia leaves by chimpanzees remains a significant observation in zoopharmacognosy. The following tables summarize the available quantitative data.

| Parameter | Observation | Source |

| Frequency of Consumption | Females: Average of once every 10 days | Rodriguez et al. (1985) |

| Males: Approximately one-third as often as females | Rodriguez et al. (1985) | |

| Dosage | Up to 30 small leaves consumed over a 10-minute period | Rodriguez et al. (1985) |

| Parasite Co-occurrence | High co-occurrence of whole leaves and adult nematodes (Oesophagostomum sp.) and tapeworm proglottids (Bertiella sp.) in dung | Huffman et al. (1996) |

| Higher frequency of leaf swallowing in a chimpanzee population with high parasite load (10.4% of dungs) | McLennan & Huffman (2012) |

Table 1: Observational Data on Aspilia Leaf Swallowing by Chimpanzees

| Compound Class | Presence in Aspilia mossambicensis Leaves | Putative Bioactivity | Source |

| Diterpenes | Kaurenoic acid, Grandiflorenic acid | Uterine-stimulant, Anti-inflammatory, Antimicrobial | Page et al. (1992) |

| Flavonoids | Present | Antioxidant, Anti-inflammatory | Musyimi et al. (2007) |

| Alkaloids | Present | Antimicrobial | Musyimi et al. (2007) |

| Saponins | Present | Antimicrobial, Antifertility | Musyimi et al. (2007) |

| Steroids | Present | Various physiological effects | Musyimi et al. (2007) |

| Anthraquinones | Present | Laxative, Antimicrobial | Musyimi et al. (2007) |

Table 2: Phytochemical Composition of Aspilia mossambicensis Leaves

Experimental Protocols

This section details the methodologies crucial for investigating chimpanzee self-medication and the bioactivity of the plants they consume.

Observational Study of Chimpanzee Feeding Behavior

Objective: To systematically record and quantify the leaf-swallowing behavior of wild chimpanzees.

Protocol:

-

Focal Animal Sampling: Follow individual chimpanzees for predetermined periods (e.g., full-day follows).[9][10][11]

-

Behavioral Recording: Use instantaneous scan sampling (e.g., every 10 minutes) to record the chimpanzee's activity (feeding, traveling, resting, etc.).[11]

-

Detailed Feeding Bouts: When a chimpanzee is observed to engage in leaf-swallowing, record the following details:

-

Plant species consumed (collect a voucher specimen for later identification).

-

Number of leaves consumed.

-

Duration of the feeding bout.

-

Method of consumption (folding, rolling, swallowing whole).

-

Any signs of illness or distress in the individual before, during, or after consumption.

-

-

Fecal Sample Collection: Collect fecal samples from the focal individual for parasitological analysis.

-

Data Analysis: Correlate the frequency and quantity of leaf-swallowing with the individual's age, sex, health status, and parasite load.[8]

Extraction and Quantification of Diterpenes from Aspilia Leaves

Objective: To isolate and quantify kaurenoic acid and grandiflorenic acid from Aspilia mossambicensis leaves.

Protocol (General approach based on HPLC methods for diterpenes): [2][5][12][13]

-

Sample Preparation: Air-dry and grind the collected Aspilia leaves into a fine powder.

-

Extraction:

-

Perform a Soxhlet extraction or maceration with a suitable solvent (e.g., methanol or a methanol-water mixture).

-

Alternatively, a nonpolar solvent like n-hexane can be used for initial extraction of less polar diterpenes.

-

Concentrate the extract under reduced pressure.

-

-

Purification (Optional): The crude extract can be further purified using column chromatography on silica gel with a gradient of solvents (e.g., hexane-ethyl acetate).

-

HPLC Analysis:

-

System: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.

-

Column: A reverse-phase C18 column.

-

Mobile Phase: An isocratic or gradient system of acetonitrile and water, potentially with the addition of an acid (e.g., phosphoric acid) to improve peak shape. A common mobile phase for kaurane diterpenes is 60-90% acetonitrile in water.[6]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: Monitor the eluent at a wavelength of approximately 220 nm.

-

Quantification: Prepare a calibration curve using pure standards of kaurenoic acid and grandiflorenic acid. Calculate the concentration in the plant extract based on the peak areas.

-

In Vitro Anti-Nematode Activity Assay

Objective: To assess the direct effect of Aspilia leaf extracts or isolated compounds on the viability of parasitic nematodes.

Protocol (General approach for nematode bioassays): [14][15][16][17][18]

-

Nematode Culture: Culture a relevant nematode species (e.g., a model organism like Caenorhabditis elegans or, if possible, a primate parasite like Oesophagostomum species) under laboratory conditions.

-

Preparation of Test Solutions:

-

Dissolve the Aspilia leaf extract or isolated compounds in a suitable solvent (e.g., DMSO) and then dilute with sterile water or culture medium to achieve a range of final concentrations.

-

Ensure the final solvent concentration is non-toxic to the nematodes. Include a solvent control.

-

-

Nematicidal Assay:

-

Dispense a fixed volume of nematode suspension (containing a known number of larvae or adult worms) into the wells of a multi-well plate.

-

Add an equal volume of the test solution to each well.

-

Include a negative control (water/medium only) and a solvent control.

-

Incubate the plates at a constant temperature (e.g., 25°C) for a specified duration (e.g., 24, 48, 72 hours).

-

-

Assessment of Viability:

-

Observe the nematodes under a microscope and score them as motile or non-motile (dead). Probing with a fine needle can be used to confirm death.

-

Calculate the percentage of mortality for each concentration.

-

-

Data Analysis: Determine the LC50 (lethal concentration for 50% of the population) for the extract or compound.

Visualizations of Key Concepts and Processes

The Scientific Journey: From this compound to a Multifaceted Understanding

Caption: Evolution of the scientific understanding of Aspilia leaf-swallowing by chimpanzees.

Experimental Workflow for Investigating Chimpanzee Zoopharmacognosy

Caption: A generalized workflow for research in chimpanzee zoopharmacognosy.

Putative Signaling Pathway for the Anti-inflammatory Action of Kaurenoic Acid

Caption: A simplified diagram of the putative anti-inflammatory mechanism of kaurenoic acid via inhibition of the NF-κB pathway.

Conclusion and Future Directions

The study of Aspilia leaf-swallowing by chimpanzees provides a compelling case study in the evolution of scientific understanding. While the initial focus on this compound has been demonstrated to be likely incorrect, the behavior itself remains a potent example of animal self-medication. The current evidence strongly supports a primary mechanical function for parasite expulsion, with the intriguing possibility of secondary pharmacological benefits from other bioactive compounds within the leaves, such as kaurenoic and grandiflorenic acids.

For drug development professionals, this narrative highlights the importance of rigorous, repeated chemical analysis and the potential for discovering novel bioactive compounds even when the initial hypothesis is not supported. Future research should focus on:

-

Quantitative analysis of the full spectrum of bioactive compounds in the specific Aspilia species and plant parts consumed by chimpanzees at different locations.

-

In vitro and in vivo studies to determine the specific anti-parasitic, anti-inflammatory, and other pharmacological effects of the identified compounds on pathogens relevant to chimpanzees.

-

Elucidation of the precise molecular mechanisms and signaling pathways through which these compounds exert their effects.

By embracing a multifaceted approach, the continued study of chimpanzee zoopharmacognosy holds promise for uncovering new therapeutic leads and deepening our understanding of the intricate relationships between animals, plants, and their shared pathogens.

References

- 1. greencorridor.info [greencorridor.info]

- 2. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Analysis of the mechanisms underlying the vasorelaxant action of kaurenoic acid in the isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. An experimental study of leaf swallowing in captive chimpanzees: insights into the origin of a self-medicative behavior and the role of social learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidant Activity, Polyphenolic Content, and FT-NIR Analysis of Different Aspilia africana Medicinal Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gd.eppo.int [gd.eppo.int]

- 11. Aspilia mossambicensis and Azadirachta indica medicinal leaf powders modulate physiological parameters of Nile tilapia (Oreochromis niloticus) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. RP-HPLC analysis of diterpene lactones in leaves and stem of different species of Andrographis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. royalsocietypublishing.org [royalsocietypublishing.org]

- 16. researchgate.net [researchgate.net]

- 17. Processing Samples for Plant-Parasitic Nematodes - Plant & Pest Diagnostics [canr.msu.edu]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

Thiarubrine A from Aspilia and Chaenactis douglasii: A Technical Guide to a Potent Biologically Active Polyine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiarubrine A, a sulfur-containing polyine, is a naturally occurring compound found predominantly in the roots of Chaenactis douglasii and in some species of the genus Aspilia. This technical guide provides an in-depth overview of this compound, consolidating current knowledge on its biosynthesis, isolation, and biological activities. It details experimental protocols for its extraction and purification, as well as for assessing its potent antifungal, antibacterial, antiviral, and nematicidal properties. Quantitative data on its biological efficacy are presented in structured tables for comparative analysis. Furthermore, this guide illustrates the proposed mechanism of action of this compound, including its light-dependent conversion to cytotoxic thiophenes, through a detailed signaling pathway diagram. This document serves as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of this unique natural product.

Introduction

This compound is a characteristic red-colored 1,2-dithiin polyyne first isolated from the roots of Chaenactis douglasii and has also been reported in various species of the Asteraceae family.[1][2] Its presence in the leaves of Aspilia species, famously consumed by wild chimpanzees, has been a subject of scientific debate, with some studies confirming its presence while others suggest it is primarily found in the roots in minimal quantities.[3][4][5] The significant biological activities of this compound, particularly its potent antibiotic and cytotoxic effects, have garnered considerable interest in the scientific community for its potential applications in medicine and agriculture.

Quantitative Biological Activity of this compound

The biological efficacy of this compound has been quantified against a range of organisms. The following tables summarize the key findings from various studies.

Table 1: Antifungal and Antibacterial Activity of this compound

| Target Organism | Assay Type | Concentration / Metric | Result | Citation |

| Candida albicans | Antifungal Bioassay | MIC | 0.6 µg/mL | [3] |

| Candida albicans | Antifungal Assay | - | As effective as Fungizone at 1 ppm (dark) and 0.1 ppm (light) | [6] |

| Aspergillus fumigatus | Antifungal Assay | - | Activity comparable to Amphotericin B | [7] |

| Escherichia coli | Cytotoxicity Assay | - | Cytotoxic activity observed | [7] |

| Bacillus subtilis | Cytotoxicity Assay | - | Cytotoxic activity observed | [7] |

| Staphylococcus albus | Antibacterial Assay | - | Effective at 0.1-1.0 ppm (UV-A or light) | [6] |

| Mycobacterium phlei | Antibacterial Assay | - | Effective at 0.1-1.0 ppm (UV-A or light) | [6] |

| Streptococcus faecalis | Antibacterial Assay | - | Effective at 0.1-1.0 ppm (UV-A or light) | [6] |

Table 2: Nematicidal and Cytotoxic Activity of this compound

| Target Organism/Cell Line | Assay Type | Concentration / Metric | Result | Citation |

| Coenorhabditis elegans | Nematicidal Assay | 10 ppm | 100% mortality | [6] |

| Chinese Hamster Ovary (CHO) cells | Cytotoxicity Assay | 4 ppm (dark) | Toxic | [6] |

| Chinese Hamster Ovary (CHO) cells | Phototoxicity Assay | 0.25 ppm (light) | Phototoxic | [6] |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and biological evaluation of this compound, compiled from various research articles.

Extraction and Purification of this compound from Chaenactis douglasii

This protocol describes a general method for the isolation and purification of this compound from the roots of Chaenactis douglasii.

Workflow for this compound Extraction and Purification

Caption: Extraction and purification workflow for this compound.

Methodology:

-

Plant Material: Use dried roots of Chaenactis douglasii.

-

Extraction: Extract the dried root material four times with 100% hexane. To minimize degradation, all procedures should be performed in dim light.[3]

-

Concentration: Concentrate the combined hexane extracts using a rotary evaporator under reduced pressure at a low temperature (e.g., <40°C). It is crucial to avoid evaporating to complete dryness to prevent polymerization of the thiarubrines.

-

Column Chromatography: Perform column chromatography on the concentrated extract using a silica gel 60 column.

-

Elution: Elute the column with 100% hexane. This compound will elute as a distinct red band.

-

Collection and Final Evaporation: Collect the red fraction and evaporate the solvent under vacuum at room temperature to yield the purified this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

The purity and quantity of this compound can be determined using reversed-phase HPLC.

Methodology:

-

System: A standard HPLC system with a UV-Vis detector.

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of methanol and water is typically used.

-

Detection: this compound can be detected at its absorbance maximum of 340 nm.[3]

-

Quantification: Quantification is achieved by comparing the peak area of the sample to a standard curve generated from purified this compound of known concentrations.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against fungal pathogens like Candida albicans.[8][9]

Workflow for Broth Microdilution Assay

Caption: Workflow for determining the MIC of this compound.

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) in a suitable broth medium (e.g., RPMI 1640). The final concentration should be approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[10]

-

Serial Dilution: Perform a two-fold serial dilution of this compound in the wells of a 96-well microtiter plate.

-

Inoculation: Add the prepared fungal inoculum to each well containing the serially diluted this compound. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the microtiter plate at 35-37°C for 24 to 48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the fungus.

Nematicidal Bioassay

This protocol outlines a method to assess the nematicidal activity of this compound against plant-parasitic nematodes such as Meloidogyne incognita.[11]

Methodology:

-

Nematode Suspension: Prepare a suspension of second-stage juveniles (J2) of the target nematode in water.

-

Treatment Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO) and then dilute with water. Ensure the final solvent concentration is not toxic to the nematodes.

-

Exposure: In a 96-well plate, add a known number of J2s (e.g., ~25) to each well containing the different concentrations of this compound. Include a control with the solvent only.

-

Incubation: Incubate the plate at a suitable temperature (e.g., 28°C) for a defined period (e.g., 48 hours). To prevent light-induced degradation of this compound, the plates should be covered.

-

Mortality Assessment: After incubation, observe the nematodes under an inverted microscope. Nematodes that are immobile and do not respond to probing with a fine needle are considered dead.

-

Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 value (the concentration that causes 50% mortality).

Mechanism of Action and Signaling Pathways

The primary mechanism of this compound's toxicity is believed to be its light-dependent conversion to thiophenes.[12] Upon exposure to visible or UV-A light, this compound undergoes a photochemical transformation, yielding highly reactive thiophene A and other photoproducts. These compounds are thought to generate reactive oxygen species (ROS), which can lead to cellular damage, including DNA cleavage.[13] While a specific intracellular signaling pathway has not been fully elucidated for this compound, it is hypothesized that the resulting oxidative stress can trigger apoptotic or necrotic cell death pathways. For instance, in similar compounds like sesquiterpene lactones, cytotoxicity is mediated by the inhibition of sulfhydryl-bearing enzymes and the transcription factor NF-κB.

Proposed Mechanism of Action for this compound

Caption: Proposed light-activated mechanism of this compound.

Conclusion

This compound stands out as a natural product with a broad spectrum of potent biological activities. Its efficacy against various fungi, bacteria, viruses, and nematodes makes it a compelling candidate for further investigation in drug development and as a potential lead for novel therapeutic and agricultural agents. The information compiled in this technical guide provides a solid foundation for researchers to design and execute further studies aimed at fully elucidating its mechanism of action and exploring its therapeutic potential. The provided protocols offer a starting point for the consistent and reproducible investigation of this fascinating molecule. Further research into the specific molecular targets and signaling pathways affected by this compound will be crucial in translating its biological activity into tangible applications.

References

- 1. The complex nature of the mechanism of toxicity of antibiotic dithiacyclohexadiene polyines (thiarubrines) from the asteraceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dl.ndl.go.jp [dl.ndl.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a bioactive constituent of Aspilia (Asteraceae) consumed by wild chimpanzees - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. WO1991009027A1 - Thiarubrine antifungal and antibiotic agents - Google Patents [patents.google.com]

- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Can We Improve Antifungal Susceptibility Testing? [frontiersin.org]

- 10. Novel Fluorescent Broth Microdilution Method for Fluconazole Susceptibility Testing of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electron-Deficient Alkynes as Powerful Tools against Root-Knot Nematode Melodogyne incognita: Nematicidal Activity and Investigation on the Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Thiarubrine A: A Technical Whitepaper on its Antifungal and Antibacterial Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiarubrine A, a naturally occurring dithiacyclohexadiene polyine isolated from various plants of the Asteraceae family, has demonstrated significant antifungal and antibacterial properties. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's antimicrobial activities. The document summarizes available, albeit limited, quantitative data on its efficacy, outlines general experimental protocols for antimicrobial susceptibility testing relevant to its study, and explores its proposed mechanisms of action, including its unique light-enhanced and phototoxic properties. Visualizations of experimental workflows and hypothetical signaling pathways are provided to facilitate comprehension. This whitepaper aims to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Introduction

The emergence of multidrug-resistant microbial pathogens presents a formidable challenge to global public health. This has spurred intensive research into novel antimicrobial compounds from natural sources. This compound, a sulfur-containing polyine, has been identified as a promising candidate due to its potent activity against a range of fungal and bacterial species.[1][2] Notably, its antimicrobial effects are characterized by a complex interplay with light, exhibiting both light-independent and light-enhanced mechanisms of action.[1] This document synthesizes the existing knowledge on this compound to support further investigation and potential therapeutic development.

Quantitative Antimicrobial Activity

Quantitative data on the antimicrobial activity of this compound is not extensively available in publicly accessible literature. However, a patent describing related thiarubrine compounds provides an indication of their high potency, particularly against fungi.

Table 1: Antifungal Activity of Thiarubrine Compounds against Candida albicans

| Compound | Reported Effective Concentration (ng/mL) |

| This compound | 1.0 - 100 |

| Thiarubrine D | In the nanogram/ml range |

| Thiarubrine E | In the nanogram/ml range |

| Thiarubrine F | In the nanogram/ml range |

| Thiarubrine G | In the nanogram/ml range |

| Thiarubrine H | In the nanogram/ml range |

Source: WO1991009027A1. Note: These values are described in a patent and may not represent peer-reviewed MIC data. The data for this compound is inferred from a broader statement about controlling C. albicans, while the data for Thiarubrines D-H is mentioned as inhibiting growth at very low levels.[3]

Experimental Protocols

Detailed experimental protocols specifically for testing the antimicrobial properties of this compound are not extensively published. However, standard antimicrobial susceptibility testing methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), can be adapted for its evaluation.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria)

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

Positive control (microorganism in broth without this compound)

-

Negative control (broth only)

-

Microplate reader

-

-

Protocol:

-

Perform serial two-fold dilutions of the this compound stock solution in the microtiter plate wells with the appropriate broth to achieve a range of desired concentrations.

-

Inoculate each well (except the negative control) with the standardized microbial suspension.

-

For phototoxicity studies, one set of plates is incubated in the dark, while another is exposed to a controlled light source (e.g., visible light or UV-A) for a defined period before or during incubation.

-

Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35°C for 24-48 hours for Candida albicans and most bacteria).

-

Determine the MIC by visual inspection for the lowest concentration with no visible growth or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

-

Agar Disk Diffusion for Zone of Inhibition Measurement

This method assesses the antimicrobial activity by measuring the diameter of the zone where microbial growth is inhibited around a disk containing the test compound.

-

Materials:

-

Sterile filter paper disks (6 mm diameter)

-

This compound solution of known concentration

-

Sterile petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

-

Standardized microbial inoculum (0.5 McFarland)

-

Sterile swabs

-

Incubator

-

-

Protocol:

-

Prepare a uniform lawn of the test microorganism on the agar plate using a sterile swab.

-

Impregnate sterile filter paper disks with a defined volume of the this compound solution.

-

Place the disks onto the surface of the inoculated agar plates.

-

For phototoxicity studies, expose the plates to a light source for a specified duration immediately after disk placement.

-

Incubate the plates under appropriate conditions.

-

Measure the diameter of the zone of inhibition (in mm) around each disk.

-

Mechanism of Action

The antimicrobial mechanism of this compound is complex and appears to be multifactorial, involving both light-independent and light-dependent pathways.[1]

Light-Independent Activity

This compound itself exhibits strong antibacterial and antifungal activity in the absence of light.[1] The exact molecular targets for this activity have not been fully elucidated but are thought to involve disruption of essential cellular processes.

Light-Enhanced and Phototoxic Activity

Exposure to visible light enhances the antimicrobial activity of this compound.[1] Furthermore, visible light converts this compound into its corresponding thiophene derivatives. These thiophenes are not antibiotic in the dark but become highly potent antimicrobial agents upon irradiation with UV-A light.[1] This phototoxicity is believed to be mediated by the generation of reactive oxygen species (ROS), such as singlet oxygen, which can cause widespread damage to cellular components including lipids, proteins, and nucleic acids.

Potential Signaling Pathways and Cellular Targets

While specific signaling pathways affected by this compound have not been definitively identified, based on the known mechanisms of other antimicrobial agents, several hypothetical pathways can be proposed.

Fungal Targets

Given its potent antifungal activity, this compound may interfere with critical fungal-specific pathways such as:

-